Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro-
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Overview
Description
Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, making it a significant compound in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing an amino group.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of nitro compounds and sulfonic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-((2-nitrophenyl)azo)-
- Benzenesulfonic acid, 4-((4-nitrophenyl)azo)-
- Benzenesulfonic acid, 2-((4-((2-amino-3-nitrophenyl)azo)phenyl)amino)-
Uniqueness
Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is unique due to its specific arrangement of azo groups and the presence of both nitro and sulfonic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
82599-58-4 |
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Molecular Formula |
C28H22N10O11S2 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
2-[4-[[5-amino-3-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-nitrophenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C28H22N10O11S2/c1-15-26(28(39)36(35-15)19-6-9-21(10-7-19)50(44,45)46)34-33-24-13-16(29)12-23(27(24)38(42)43)32-31-18-4-2-17(3-5-18)30-22-11-8-20(37(40)41)14-25(22)51(47,48)49/h2-14,26,30H,29H2,1H3,(H,44,45,46)(H,47,48,49) |
InChI Key |
PEKRLKGOLNDRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC(=C2[N+](=O)[O-])N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)N)C5=CC=C(C=C5)S(=O)(=O)O |
Origin of Product |
United States |
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